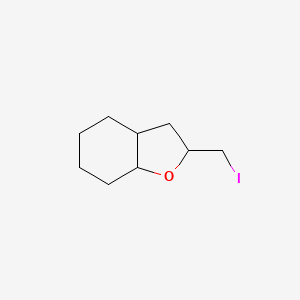

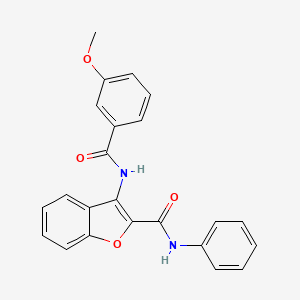

![molecular formula C18H14ClNO3 B2437585 (E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide CAS No. 2035006-80-3](/img/structure/B2437585.png)

(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acrylamide is a chemical compound primarily used in industrial processes like the production of plastics, dyes, and paper. It’s also found in some foods when cooked at high temperatures . Bifuran is a type of organic compound that contains two furan rings . Chlorophenyl groups are common in many pharmaceutical drugs and other organic compounds .

Chemical Reactions Analysis

Acrylamide can participate in various chemical reactions. For instance, it can form polyacrylamide, a substance used in water purification and sewage treatment . It can also react with sugars and asparagine during high-temperature cooking to form more acrylamide .Physical And Chemical Properties Analysis

Physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity would depend on the specific structure and composition of the compound .Aplicaciones Científicas De Investigación

Organic Electronics and Energy Storage Materials

Developing efficient organic electronic energy storage materials is crucial for modern smart and environmentally friendly devices. The molecular structure and arrangement of polymers significantly impact their properties. In this context, researchers have investigated a series of polymers based on furan heterocycles, including:

These polymers were electrodeposited and characterized. Notably, flexible self-supporting films formed at low potentials, enhancing stability. Customized P4Fu, with its favorable electronic structure and inherent electrochromic properties, revealed potential in dual-function electrochromic supercapacitors (DES). It exhibited:

Remarkably, P4Fu outperformed thiophene-based derivatives and even surpassed other heterocyclic compounds. Additionally, P4Fu was successfully assembled as an activation layer in DES devices, allowing energy storage monitoring through color transitions. This research represents a significant step toward environmentally compatible electronic products and offers a novel green material choice for high-performance organic smart devices .

Novel Fused Heteroaromatic Diones

The compound’s unique structure also enables the synthesis of novel fused heteroaromatic diones. Researchers have explored an intramolecular double Friedel–Crafts acylation strategy to create various fused heteroaromatic diones. These compounds, derived from cores such as 2,2’-bithiophene, 2,2’-bifuran, 2,2’-biselenophene, and 2,2’-bipyrrole, exhibit promising properties with yields ranging from 16% to 85% .

High-Barrier Biobased Polyesters

Preliminary uniaxial orientation experiments suggest that the polymer is a good choice for biaxial orientation processing. Both the monomer, 2,2’-bifuran-5,5’-dicarboxylic acid dimethyl ester (BFE), and the resulting polymer are susceptible to thermal oxidation, as explored via cyclic voltammetry .

Mecanismo De Acción

Target of Action

The primary targets of the compound (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide are currently unknown. The compound is structurally related to bifuran compounds , which have been studied for their potential applications in various fields.

Biochemical Pathways

Bifuran compounds are known to be involved in various biochemical processes

Safety and Hazards

Direcciones Futuras

The future directions would depend on the specific applications of this compound. For instance, if it’s used in the pharmaceutical industry, future research might focus on improving its efficacy or reducing side effects. If it’s used in industrial processes, research might focus on making those processes more efficient or environmentally friendly .

Propiedades

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c19-15-5-2-1-4-13(15)7-10-18(21)20-12-14-8-9-17(23-14)16-6-3-11-22-16/h1-11H,12H2,(H,20,21)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDYXCBHSJGNMA-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(cyclohexanecarboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2437502.png)

![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)

![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2437509.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methylbenzamide](/img/structure/B2437512.png)

![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2437513.png)

![1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone](/img/structure/B2437525.png)